molecular formula C4H3Br2NS B1400670 2,4-Dibromo-5-methylthiazole CAS No. 1206708-88-4

2,4-Dibromo-5-methylthiazole

Cat. No. B1400670
CAS RN: 1206708-88-4
M. Wt: 256.95 g/mol
InChI Key: HJUNCDFVUMUFOW-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylthiazole is a chemical compound with the molecular formula C4H3Br2NS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-methylthiazole consists of 4 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 256.95 .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methylthiazole is a solid at room temperature . It has a molecular weight of 256.95 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Solubility in Organic Solvents : The solubility of 2-amino-5-methylthiazole, a derivative of 2,4-Dibromo-5-methylthiazole, has been studied in various organic solvents, revealing that its solubility increases with temperature. This research is crucial for understanding the properties of 2,4-Dibromo-5-methylthiazole in different solvents, which can be applied in various scientific research fields, such as materials science and pharmaceuticals (Chen et al., 2017).

Synthesis and Structural Analysis

  • Synthesis of Metal Complexes : A study on 2-amino-5-methylthiazole derivatives demonstrated their ability to form metal complexes with CoCl2 and AgNO3. These complexes were analyzed for their structural properties and biological activities. This research indicates potential applications of 2,4-Dibromo-5-methylthiazole derivatives in the development of new metal-based compounds with various applications, including catalysis and biochemistry (Khan et al., 2019).

Photophysical Properties

  • Optoelectronic Applications : Research on 5-N-Arylamino-4-methylthiazoles, a closely related group of compounds, indicated their potential in optoelectronic applications. These compounds exhibit properties like absorption and luminescence, which are essential for developing materials used in light-emitting devices and sensors (Murai et al., 2017).

Corrosion Inhibition

  • Inhibition of Metal Corrosion : Studies have shown that triazole derivatives, including those with a 5-methylthiazole moiety, can significantly inhibit corrosion of metals in acidic environments. This application is particularly relevant in industrial settings where metal corrosion is a concern, such as in pipelines and machinery (Hassan et al., 2007).

Antiprion Activity

  • Potential Therapeutics for Prion Diseases : Research has identified 2-aminothiazoles as promising leads in developing therapeutics for prion diseases. This finding highlights the potential use of 2,4-Dibromo-5-methylthiazole derivatives in medical research, particularly in neurodegenerative disease treatment (Gallardo-Godoy et al., 2011).

Safety And Hazards

2,4-Dibromo-5-methylthiazole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,4-dibromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUNCDFVUMUFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736617
Record name 2,4-Dibromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methylthiazole

CAS RN

1206708-88-4
Record name 2,4-Dibromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-5-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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